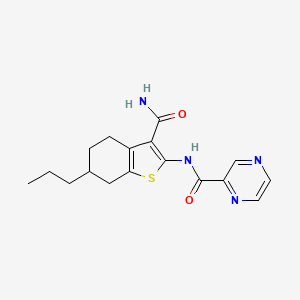![molecular formula C18H15N3OS B10968991 2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968991.png)
2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a heterocyclic compound that features a unique fusion of quinazoline and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction conditions often include the use of electron-withdrawing substituents in the benzoyl chloride to facilitate the cyclization process . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, affecting its reactivity and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the aromatic rings .
Scientific Research Applications
2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs due to its ability to interact with various biological targets.
Biological Studies: It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound in biological research.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring but differ in the fusion with a triazole ring instead of a quinazoline ring.
1,3,4-Thiadiazoles: These compounds have a simpler structure with only the thiadiazole ring and are known for their diverse biological activities.
Uniqueness
2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is unique due to its fusion of quinazoline and thiadiazole rings, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets that are not possible with simpler thiadiazole or triazolothiadiazine compounds .
Properties
Molecular Formula |
C18H15N3OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3OS/c1-11(2)12-7-9-13(10-8-12)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)23-16/h3-11H,1-2H3 |
InChI Key |
HWLIVZWTNVELOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10968915.png)
![2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10968921.png)
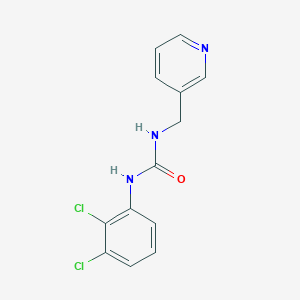
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10968933.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(difluoromethoxy)benzohydrazide](/img/structure/B10968941.png)
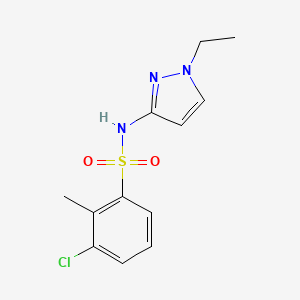
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10968952.png)
![3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968954.png)
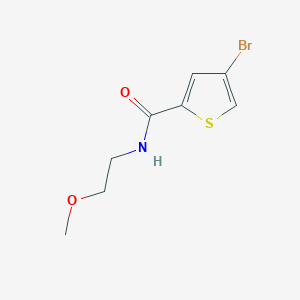
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone](/img/structure/B10968956.png)
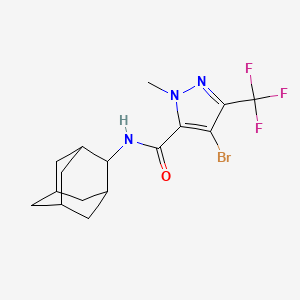
![N-[1-(dipentylamino)propan-2-yl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10968983.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10968995.png)
